molecular formula C41H82N2O6P.HO B024871 N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine CAS No. 108392-10-5

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine

Cat. No.: B024871
CAS No.: 108392-10-5
M. Wt: 729.1 g/mol
InChI Key: NBEADXWAAWCCDG-QDDWGVBQSA-N
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Description

As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.
18:1 SM (d18:1/18:1(9Z)) is a version of sphingomyelin (SM) containing a C16 ceramide base and an amide-linked oleoyl (18:1) acyl chain.
SM(D18:1/18:1(9Z)), also known as C18:1 sphingomyelin or N-oleoylsphingomyelin, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, SM(D18:1/18:1(9Z)) is considered to be a phosphosphingolipid lipid molecule. SM(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. SM(D18:1/18:1(9Z)) has been found in human brain tissue, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, SM(D18:1/18:1(9Z)) is primarily located in the membrane (predicted from logP), endosome, myelin sheath and axon. SM(D18:1/18:1(9Z)) can be biosynthesized from oleic acid.
N-oleoylsphingosine-1-phosphocholine is a N-octadecenolsphingosine-1-phosphocholine in which the acyl group specified is 9Z-octadecenoyl. It has a role as a mouse metabolite. It derives from an oleic acid.

Scientific Research Applications

  • Synthesis of Sphingomyelin Derivatives : A study by Ahmad, Sparrow, and Morrisett (1985) developed a method for N-acylation of sphingosine-1-phosphocholine, allowing the rapid and efficient synthesis of sphingomyelin derivatives with different reporter groups (Ahmad, Sparrow, & Morrisett, 1985).

  • Intermediate for Phosphatidylcholine and Sphingomyelin : Massing and Eibl (1994) identified that enantiomeric pure 1-O-phosphocholine-2-O-acyl-octadecanes and 1-O-phosphocholine-2-N-acyl-octadecanes are intermediates between phosphatidylcholine and sphingomyelin (Massing & Eibl, 1994).

  • Nanomedicine and Biocompatibility : A 2020 study by Russo Krauss et al. found that phosphocholine-decorated SPIONs (Superparamagnetic Iron Oxide Nanoparticles) show high biocompatibility, supporting their use in nanomedicine applications (Russo Krauss et al., 2020).

  • Probing Enzymatic Activity : Sandbhor, Key, Strelkov, and Cairo (2009) demonstrated that modified sphingolipids retain activity as substrates for sphingomyelinase, making them viable probes of enzymatic activity (Sandbhor, Key, Strelkov, & Cairo, 2009).

  • Neurotrophic Effects : Kwon et al. (2003) identified that phospholipid compounds isolated from the methanol extract of Bombycis corpus may exert neurotrophic effects by stimulating NGF synthesis in astrocytes (Kwon et al., 2003).

  • Synthesis for Research Applications : Paltauf (1976) improved the synthesis of 1-0-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine for use in scientific research applications (Paltauf, 1976).

  • Study of Ceramides in Human Skin : Do and Ramachandran (1980) used chicken egg yolk phospholipids, including sphingomyelin, for the study of ceramides, a type of lipid found in human skin (Do & Ramachandran, 1980).

  • Molecular Actions in Cells : Ausili et al. (2008) found that Edelfosine alters the phase status of a POPC/SM/cholesterol mixture, suggesting its molecular actions in cells may involve the modification of raft structures (Ausili et al., 2008).

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEADXWAAWCCDG-QDDWGVBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334466
Record name N-Oleoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108392-10-5
Record name N-Oleoylsphingomyelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oleoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?

A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []

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